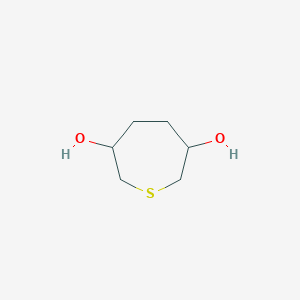

Thiepane-3,6-diol

CAS No.:

Cat. No.: VC15811157

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O2S |

|---|---|

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | thiepane-3,6-diol |

| Standard InChI | InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |

| Standard InChI Key | PXTAQMLYMSBEKL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CSCC1O)O |

Introduction

Structural and Molecular Characteristics

Thiepane-3,6-diol belongs to the thiepane family, a class of sulfur heterocycles distinguished by their seven-membered rings. Its molecular structure (Table 1) features two equatorial hydroxyl groups that influence both conformational flexibility and intermolecular interactions. X-ray crystallographic studies of analogous compounds, such as anti-3,3,6,6-tetramethylthiepane-4,5-diol, reveal chair-like conformations stabilized by intramolecular hydrogen bonds between hydroxyl groups and sulfur lone pairs . These structural insights are critical for understanding the compound’s reactivity and biochemical behavior.

Table 1: Molecular Properties of Thiepane-3,6-diol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | thiepane-3,6-diol |

| SMILES | C1CC(CSCC1O)O |

| InChI Key | PXTAQMLYMSBEKL-UHFFFAOYSA-N |

Stereoselective Synthesis and Optimization

Cyclization Strategies

The synthesis of Thiepane-3,6-diol typically begins with thiocyclization of hexane derivatives bearing protected hydroxyl and thiol groups. A notable method involves intramolecular acyloin condensation, where steric hindrance from tertiary alkyl groups prevents enolization, ensuring efficient seven-membered ring formation . For example, the diacid precursor 2,2,6,6-tetramethyl-4-thiaheptanedioic acid is esterified and subjected to reductive cyclization to yield the thiepane core .

Chelation-Controlled Reductions

Stereochemical outcomes in diol formation are governed by the choice of reducing agents. Chelating agents like zinc chloride (ZnCl₂) combined with diisobutylaluminum hydride (DIBAL) favor anti-diastereoselectivity by coordinating to the hydroxyl and ketone groups of intermediate hydroxy ketones (e.g., compound 4 in Ref. ). Non-chelating conditions, in contrast, produce syn-diols through axial attack on less hindered conformers .

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Diastereomer Ratio |

|---|---|---|---|

| Cyclization | Na₂S, H₂O, 45°C | 89% | N/A |

| Esterification | EtOH, H₂SO₄, reflux | 92% | N/A |

| DIBAL/ZnCl₂ Reduction | THF, –78°C to RT | 63% | 95:5 (anti:syn) |

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Pathways

The hydroxyl groups at C3 and C6 undergo typical alcohol reactions, including acetylation, silylation, and oxidation. For instance, treatment with trimethyl orthoacetate and trimethylsilyl chloride selectively protects the syn-diol, enabling further functionalization at the sulfur center . The thiepane ring itself participates in electrophilic substitutions, with sulfur’s lone pairs facilitating reactions at adjacent carbons.

Ring-Opening and Rearrangements

Under acidic conditions, Thiepane-3,6-diol derivatives undergo ring-opening rearrangements. For example, protonation of the hydroxyl groups generates oxonium intermediates that collapse into bicyclic structures or acyclic thioethers, depending on the substitution pattern . Such transformations highlight the compound’s versatility in generating complex architectures.

Biochemical Interactions and Enzyme Inhibition

Glycosidase Inhibition

As a thiosugar analog, Thiepane-3,6-diol mimics the transition states of glycosidic bond hydrolysis. Its planar hydroxyl arrangement and sulfur atom disrupt hydrogen-bonding networks in enzyme active sites, making it a potential inhibitor of α-glucosidases and β-galactosidases. Computational docking studies suggest that the thiepane ring’s conformation aligns with the distorted substrate geometry recognized by these enzymes .

Metabolic Pathway Modulation

Preliminary studies indicate that Thiepane-3,6-diol interferes with carbohydrate metabolism by competing with natural substrates for binding to transport proteins. This activity is under investigation for applications in managing metabolic disorders such as diabetes and lysosomal storage diseases.

Applications in Medicinal Chemistry

Drug Scaffold Development

The thiepane core serves as a rigid scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Derivatives with appended aromatic groups exhibit nanomolar affinity for adenosine A₂ₐ receptors, demonstrating potential in treating Parkinson’s disease .

Prodrug Formulations

Ester and carbamate prodrugs of Thiepane-3,6-diol enhance bioavailability by masking polar hydroxyl groups. These derivatives undergo enzymatic cleavage in vivo, releasing the active diol at target sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume